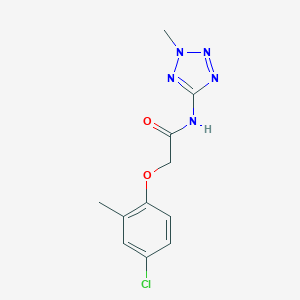![molecular formula C26H23N3O2S B244702 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244702.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide, commonly known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 is a potent angiogenesis inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of TNP-470 involves the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme that is involved in the processing of newly synthesized proteins. MetAP2 inhibition leads to the accumulation of unprocessed proteins, which triggers a cellular stress response that ultimately results in the inhibition of angiogenesis.
Biochemical and Physiological Effects:
TNP-470 has been shown to have several biochemical and physiological effects, including inhibition of endothelial cell migration and proliferation, induction of apoptosis in cancer cells, and suppression of angiogenic factors. It has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TNP-470 is its high potency and specificity for MetAP2 inhibition, which makes it a valuable tool for studying the role of angiogenesis in cancer and other diseases. However, TNP-470 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of TNP-470 and other angiogenesis inhibitors. These include the identification of new targets and pathways involved in angiogenesis, the development of more potent and selective inhibitors, and the optimization of drug delivery and dosing strategies. TNP-470 and other angiogenesis inhibitors also have potential applications in other diseases, such as diabetic retinopathy and macular degeneration.
Synthesemethoden
TNP-470 can be synthesized through a multistep process starting from 1-naphthoic acid. The synthesis involves the formation of an amide bond between 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid and 4-aminophenyl-1-naphthylamine, followed by several steps of purification and chemical modifications.
Wissenschaftliche Forschungsanwendungen
TNP-470 has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels. TNP-470 also suppresses the expression of various angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Eigenschaften
Molekularformel |
C26H23N3O2S |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H23N3O2S/c30-25(23-8-3-6-19-5-1-2-7-22(19)23)27-20-10-12-21(13-11-20)28-14-16-29(17-15-28)26(31)24-9-4-18-32-24/h1-13,18H,14-17H2,(H,27,30) |
InChI-Schlüssel |
GIJVIJOCFSXNQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![2-chloro-N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244624.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxy-phenyl]benzofuran-2-carboxamide](/img/structure/B244627.png)
![N-[2-chloro-5-(propanoylamino)phenyl]pentanamide](/img/structure/B244629.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methylbenzamide](/img/structure/B244630.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxybenzamide](/img/structure/B244631.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B244632.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B244633.png)
![5-bromo-N-[2-chloro-5-(propionylamino)phenyl]-2-furamide](/img/structure/B244635.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244636.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide](/img/structure/B244637.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B244641.png)
